molecular formula C8H11N3O3 B13342656 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13342656
M. Wt: 197.19 g/mol
InChI Key: WCEXOZKCKOVJOK-UHFFFAOYSA-N
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Description

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes an oxolane ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes and reaction conditions are detailed in scientific literature, often involving multi-step processes that include the formation of the pyrazole ring and subsequent functionalization to introduce the oxolane ring and amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and oxolane-containing molecules. Examples include:

  • 4-Amino-1-(oxolan-2-yl)-1H-pyrazole-3-carboxylic acid
  • 4-Amino-1-(oxolan-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

The uniqueness of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid lies in its specific structural features, such as the position of the oxolane ring and the presence of both amino and carboxylic acid functional groups

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

4-amino-1-(oxolan-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c9-6-3-11(5-1-2-14-4-5)10-7(6)8(12)13/h3,5H,1-2,4,9H2,(H,12,13)

InChI Key

WCEXOZKCKOVJOK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=C(C(=N2)C(=O)O)N

Origin of Product

United States

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